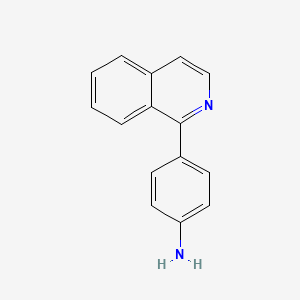

1-(4-Aminophenyl)isoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-isoquinolin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-10H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAHMYLDDYBINC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207722 | |

| Record name | 1-(4-Aminophenyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58992-84-0 | |

| Record name | 1-(4-Aminophenyl)isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058992840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Aminophenyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Importance of Isoquinoline Scaffolds in Organic Synthesis and Advanced Materials Science

The isoquinoline (B145761) framework, a heterocyclic aromatic organic compound, is a structural isomer of quinoline (B57606). wikipedia.org It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This structural motif is not only a cornerstone in the synthesis of complex organic molecules but also a critical component in the development of advanced materials.

In organic synthesis, isoquinoline and its derivatives serve as pivotal intermediates for creating a wide array of bioactive compounds and natural products. researchgate.netresearchgate.net Their unique electronic and steric properties make them versatile building blocks in the construction of intricate molecular architectures. nih.gov The development of synthetic methodologies to construct isoquinoline skeletons remains an active area of research, with modern techniques often moving beyond traditional methods like the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions. nih.govacs.org

The applications of isoquinoline scaffolds extend into materials science, where they are utilized in the manufacturing of dyes, paints, and as corrosion inhibitors. wikipedia.org Furthermore, polyimide homopolymers based on related structures have been investigated for their potential in creating flexible, tough, and transparent films with high thermal stability and low dielectric constants. researchgate.net

Contextualizing Aryl Substituted Isoquinolines: Structure, Synthesis, and Reactivity Trends

Aryl-substituted isoquinolines, a sub-class of isoquinoline (B145761) derivatives, are characterized by the presence of an aryl group attached to the isoquinoline core. This substitution significantly influences the molecule's electronic properties, reactivity, and potential applications. The position of the aryl group and the nature of any substituents on it can be tailored to fine-tune the compound's characteristics.

The synthesis of aryl-substituted isoquinolines can be achieved through various methods. Palladium-catalyzed cross-coupling reactions, for instance, have emerged as a powerful tool for their construction, allowing for the convergent combination of readily available precursors in a regioselective manner. nih.govpnas.org Other strategies include the classical Bischler-Napieralski cyclization reaction. acs.org

The reactivity of aryl-substituted isoquinolines is dictated by the interplay between the electron-deficient pyridine (B92270) ring and the electron-rich benzene (B151609) ring. imperial.ac.uk The pyridine ring is generally susceptible to nucleophilic attack, while the benzene ring is more reactive towards electrophilic substitution. imperial.ac.uk The presence of an aryl substituent can further modulate this reactivity, opening up avenues for diverse chemical transformations.

Research Rationale and Scope: Focusing on 1 4 Aminophenyl Isoquinoline As a Model Compound for Academic Investigation

1-(4-Aminophenyl)isoquinoline, with its distinct structure featuring an aminophenyl group at the 1-position of the isoquinoline (B145761) core, serves as an excellent model compound for a variety of academic investigations. This specific substitution pattern offers a unique combination of a rigid heterocyclic platform and a reactive amino group, making it a valuable subject for both fundamental and applied research.

The presence of the amino group provides a handle for further functionalization, allowing for the synthesis of a diverse library of derivatives. nih.gov This has been a key focus in medicinal chemistry research, where derivatives of this compound have been synthesized and evaluated for their biological activities. nih.govnih.gov For example, research has explored their potential as inhibitors of phosphodiesterases, enzymes that play a crucial role in cellular signaling. nih.govnih.govconsensus.app

Overview of Key Research Domains Explored in 1 4 Aminophenyl Isoquinoline Chemistry

Classical and Established Routes for Isoquinoline (B145761) Core Formation

Traditional methods for isoquinoline synthesis have long been the cornerstone of creating this heterocyclic system. These reactions, often named after their discoverers, provide reliable pathways to the isoquinoline core, which can be adapted for the synthesis of 1-aryl substituted derivatives.

Bischler-Napieralski Cyclization and its Adaptations for Aryl-Substituted Isoquinolines

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to form the aromatic isoquinoline ring. researchgate.netnrochemistry.comwikipedia.org The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). researchgate.netnrochemistry.com

To synthesize this compound, the process would start with a suitably protected 4-aminophenethylamine derivative. This precursor is first acylated with a derivative of benzoic acid to form the corresponding amide. The crucial cyclization step is an intramolecular electrophilic aromatic substitution. researchgate.net The presence of electron-donating groups on the benzene (B151609) ring of the phenethylamine (B48288) moiety generally facilitates this reaction. nrochemistry.com Following cyclization to the dihydroisoquinoline, an oxidation step, often employing a palladium catalyst, is required to yield the final aromatic isoquinoline. wikipedia.org

A general representation of this approach is the cyclization of N-[2-(phenyl)ethyl]-4-nitrobenzamide, followed by reduction of the nitro group to an amine. A specific example involves the synthesis of 1-(4-aminobenzyl) and this compound derivatives via the classical Bischler-Napieralski reaction. acs.org The reaction has been shown to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org

Pomeranz-Fritsch Synthesis and Regioselective Variations for Isoquinoline Chemical

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgchemistry-reaction.com This Schiff base is formed by the condensation of a substituted benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. chemistry-reaction.com The subsequent cyclization in the presence of a strong acid, such as sulfuric acid, leads to the formation of the isoquinoline ring. chemistry-reaction.comquimicaorganica.org

For the synthesis of this compound, a 4-substituted benzaldehyde would be reacted with an aminoacetaldehyde diethyl acetal (B89532). A modification of this reaction, known as the Schlittler-Müller modification, utilizes a benzylamine (B48309) and a glyoxal (B1671930) acetal to achieve the same isoquinoline core. wikipedia.org The Pomeranz-Fritsch synthesis and its variations are particularly useful for accessing isoquinolines with substitution patterns that are difficult to obtain through other methods. researchgate.net However, the reaction yields can be variable, and the strongly acidic conditions can be a limitation. quimicaorganica.orgresearchgate.net Recent modifications have focused on milder conditions to improve the scope and yield of 1,2-dihydroisoquinoline (B1215523) products. acs.org

Pictet-Spengler Reaction in the Context of Amino-Substituted Phenylethylamine Precursors

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. wikipedia.orgname-reaction.com This reaction is a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion. wikipedia.org To obtain the aromatic isoquinoline, a subsequent oxidation step is necessary.

In the context of synthesizing this compound, a phenylethylamine bearing an amino group (or a protected precursor) would be reacted with an appropriate aldehyde. The reaction is typically catalyzed by acid, although it can proceed under neutral or even basic conditions in some cases. wikipedia.org The Pictet-Spengler reaction is widely used in the synthesis of alkaloids and other natural products. organicreactions.org Enantioselective versions of this reaction have also been developed, allowing for the synthesis of chiral tetrahydroisoquinolines. organicreactions.org

Pictet-Gams Synthesis as a Variant for Aromatic Heterocycle Formation

The Pictet-Gams synthesis is a variation of the Bischler-Napieralski reaction that directly yields an isoquinoline from a β-hydroxy-β-phenylethylamide. wikipedia.orgdrugfuture.com This method avoids the need for a separate dehydrogenation step, as the elimination of a molecule of water from the hydroxy-amide precursor leads directly to the aromatic ring system. drugfuture.comacs.org The reaction is typically carried out using a strong dehydrating agent like phosphorus pentoxide in a high-boiling solvent such as toluene (B28343) or xylene. drugfuture.com The presence of an electron-donating group para to the point of cyclization generally enhances the reaction's efficiency. acs.org

Modern Catalytic and Advanced Approaches to this compound Synthesis

Recent advancements in organic synthesis have introduced more efficient and versatile methods for constructing the 1-arylisoquinoline scaffold. These modern techniques often rely on transition metal catalysis to achieve high levels of selectivity and functional group tolerance under milder reaction conditions.

Transition Metal-Catalyzed Annulation and Cross-Coupling Reactions at the C1 Position

Transition metal-catalyzed reactions have become powerful tools for the synthesis of isoquinolines. bohrium.com These methods often involve the annulation of simpler starting materials or the direct functionalization of a pre-formed isoquinoline ring.

Annulation Reactions:

Rhodium and cobalt catalysts have been effectively used in the [4+2] annulation of aromatic compounds with alkynes to construct the isoquinoline core. bohrium.comrsc.org For instance, rhodium(III)-catalyzed C-H activation of aromatic imines followed by annulation with alkynes provides a direct route to 1-aryl isoquinolines. researchgate.net This approach allows for the rapid assembly of complex isoquinoline derivatives with high efficiency and atom economy. rsc.orgresearchgate.net Palladium-catalyzed C-H activation and annulation processes have also been developed for the synthesis of isoquinoline N-oxides, which can be subsequently reduced to the corresponding isoquinolines. thieme-connect.com

Cross-Coupling Reactions:

Direct C-H arylation of the isoquinoline core at the C1 position represents a highly efficient strategy for introducing the 4-aminophenyl group. This avoids the need to construct the entire ring system with the substituent already in place. Palladium and rhodium catalysts are commonly employed for such transformations. chemrxiv.orgrsc.org For example, palladium-catalyzed C-H olefination and arylation of 1-arylisoquinoline N-oxides have been achieved. chemrxiv.org Another approach involves the direct C1 arylation of tetrahydroisoquinolines with aryl Grignard reagents under metal-free oxidative conditions. researchgate.netthieme-connect.com Furthermore, rhodium-catalyzed atroposelective C-H alkynylation of 1-aryl isoquinolines has been reported, showcasing the versatility of these catalytic systems for introducing various functional groups. rsc.org

Below is a table summarizing various modern catalytic approaches.

| Catalyst System | Reaction Type | Substrates | Key Features |

| Rhodium(III) complexes | C-H Activation/Annulation | Aromatic imines and alkynes | High efficiency, atom economy, access to axially chiral 1-aryl isoquinolines. researchgate.netsioc.ac.cn |

| Cobalt(III) complexes | C-H/N-N Bond Activation/Annulation | Azines and alkynes | Atom-economic, external oxidant-free. rsc.org |

| Palladium(II) acetate | C-H Activation/Annulation | Oximes and alkynes | Synthesis of isoquinoline N-oxides, which are precursors to isoquinolines. thieme-connect.com |

| Palladium(II) catalysts | C-H Arylation | 1-Arylisoquinoline N-oxides and iodoarenes | Atroposelective synthesis of biaryls. chemrxiv.org |

| Rhodium(III) complexes | C-H Alkynylation | 1-Aryl isoquinolines and hypervalent iodine-alkyne reagents | Highly atroposelective, mild conditions. rsc.org |

Palladium-Catalyzed C-C Coupling Strategies (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of biaryl compounds, including this compound. The Suzuki-Miyaura coupling, in particular, stands out as a robust and widely used method. This reaction typically involves the coupling of a 1-haloisoquinoline (or a related derivative) with a 4-aminophenylboronic acid derivative in the presence of a palladium catalyst and a base.

The general scheme for the Suzuki-Miyaura coupling to form the target compound is as follows:

1-haloisoquinoline + 4-aminophenylboronic acid derivative --(Pd catalyst, base)--> this compound

Key components and their roles in the Suzuki-Miyaura reaction are detailed in the table below.

| Component | Example | Role in the Reaction |

| Isoquinoline Substrate | 1-Chloroisoquinoline, 1-Bromoisoquinoline | The electrophilic partner in the coupling reaction. |

| Boron Reagent | 4-(N,N-dimethylamino)phenylboronic acid | The nucleophilic partner that provides the aminophenyl group. |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid and participates in the transmetalation step. |

| Solvent | Toluene, Dioxane, DMF | Provides the medium for the reaction to occur. |

Researchers have explored various combinations of these components to optimize the reaction conditions for high yields and purity. The choice of catalyst, base, and solvent can significantly impact the efficiency of the coupling.

Strategies for Direct Introduction of the Aminophenyl Moiety

Direct C-H arylation represents an increasingly popular and atom-economical approach for the synthesis of this compound. This method avoids the pre-functionalization of the isoquinoline ring that is necessary for traditional cross-coupling reactions. In this strategy, a C-H bond at the 1-position of the isoquinoline is directly coupled with a 4-haloaniline or a related aminophenyl source.

A notable example involves the palladium-catalyzed direct C-H arylation of isoquinoline N-oxides with 4-bromoaniline (B143363) derivatives. The N-oxide group serves as a directing group, facilitating the selective activation of the C-H bond at the 1-position. Subsequent reduction of the N-oxide yields the desired this compound.

Another approach involves a transition-metal-catalyzed reaction between isoquinoline and a 4-aminophenylating agent. These methods are advantageous as they reduce the number of synthetic steps and the generation of waste products.

Multi-Component Reactions (MCRs) for Direct Synthesis

Multi-component reactions (MCRs) offer a highly efficient pathway for the synthesis of complex molecules like this compound in a single step from three or more starting materials. These reactions are characterized by their high atom economy and procedural simplicity.

One such MCR for the synthesis of 1-arylisoquinolines involves the reaction of a 2-alkynylbenzaldehyde, a primary amine, and an arylboronic acid. By using 4-aminobenzylamine (B48907) or a related amine, and an appropriate benzylic aldehyde and alkyne, this approach could potentially be adapted for the direct synthesis of the target molecule. The convergence of multiple reactants in a single pot to form the complex isoquinoline scaffold is a hallmark of this strategy's efficiency.

One-Pot Synthetic Procedures for this compound

One-pot syntheses combine multiple reaction steps in a single reaction vessel without the isolation of intermediates. This approach streamlines the synthetic process, saving time, reagents, and solvents. For the synthesis of this compound, a one-pot procedure might involve the in-situ generation of a reactive intermediate followed by its subsequent reaction to form the final product.

For instance, a one-pot synthesis could be designed where a 2-(1-alkynyl)benzaldimine is formed in situ from a 2-alkynylbenzaldehyde and an amine, which then undergoes a cyclization and subsequent arylation in the presence of a suitable catalyst and arylating agent to yield the 1-arylisoquinoline. The use of 4-aminoaniline derivatives in such a sequence would lead to the desired product.

Chemo- and Regioselectivity Considerations in Aminophenyl Isoquinoline Formation

The synthesis of this compound requires careful control over chemo- and regioselectivity.

Chemoselectivity is crucial when multiple reactive functional groups are present in the starting materials. For example, in the Suzuki-Miyaura coupling, the palladium catalyst must selectively facilitate the C-C bond formation without promoting side reactions involving the amino group on the phenylboronic acid or other functional groups that may be present on the isoquinoline ring. The choice of a protected amine (e.g., as a carbamate) can sometimes be necessary to prevent unwanted side reactions.

Regioselectivity is paramount in ensuring the formation of the correct isomer. The substitution at the 1-position of the isoquinoline ring and the 4-position of the phenyl ring is the desired outcome.

| Synthetic Strategy | Regioselectivity Control |

| Suzuki-Miyaura Coupling | The positions of the halogen on the isoquinoline (C1) and the boronic acid on the phenyl ring (C4) predetermine the regioselectivity. |

| Direct C-H Arylation | The inherent reactivity of the C-H bond at the 1-position of the isoquinoline, often enhanced by a directing group like an N-oxide, controls the regioselectivity. |

| Multi-Component Reactions | The regioselectivity is dictated by the reaction mechanism and the specific combination of starting materials. |

For direct C-H arylation, the inherent electronic properties of the isoquinoline ring favor functionalization at the C1 position. However, directing groups are often employed to enhance this selectivity and prevent arylation at other positions.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The principles of green chemistry are increasingly influencing the development of synthetic routes for this compound. The goal is to design processes that are more environmentally benign and sustainable.

Key green chemistry considerations include:

Atom Economy: MCRs and direct C-H arylation reactions are generally more atom-economical than traditional multi-step syntheses as they incorporate a greater proportion of the starting materials into the final product.

Use of Safer Solvents: Efforts are being made to replace hazardous solvents like DMF and dioxane with greener alternatives such as water, ethanol, or ionic liquids.

Catalysis: The use of highly efficient and recyclable catalysts, particularly those based on earth-abundant metals, is a key area of research. Palladium catalysts, while highly effective, are expensive and have toxicity concerns, prompting research into alternative catalytic systems.

Energy Efficiency: One-pot and MCR procedures often require less energy as they reduce the number of heating, cooling, and separation steps.

Waste Reduction: By reducing the number of synthetic steps and avoiding the use of stoichiometric reagents and protecting groups, these modern synthetic methods significantly reduce waste generation.

The development of catalytic systems that can operate in aqueous media or under solvent-free conditions represents a significant step towards more sustainable synthetic routes for this compound.

Electrophilic Aromatic Substitution Reactions on the Aminophenyl Ring

The aminophenyl moiety of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the primary amino group (-NH₂). This group directs incoming electrophiles to the ortho and para positions relative to itself. byjus.com Since the para position is occupied by the C1-substituent of the isoquinoline ring, electrophilic attack occurs predominantly at the ortho positions (C-3' and C-5').

The reactivity of the aminophenyl group is so high that reactions such as bromination often proceed without a catalyst, leading to polysubstitution. For instance, reaction with bromine water can lead to the formation of 2,4,6-tribromoaniline (B120722) from aniline (B41778), suggesting that this compound would likely undergo di-substitution at the 3' and 5' positions under similar conditions. byjus.com

To achieve monosubstitution, the activating effect of the amino group must be moderated. This is typically accomplished by converting the amine into an amide (e.g., an acetanilide) via acylation. The resulting amide group is still an ortho, para-director but is less activating, allowing for greater control over the substitution reaction. Following the EAS reaction, the protecting acetyl group can be removed by hydrolysis to regenerate the primary amine.

Common electrophilic aromatic substitution reactions applicable to the aminophenyl ring include:

Halogenation: Introduction of halogen atoms (Cl, Br, I). masterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. byjus.com

Friedel-Crafts Reactions: While Friedel-Crafts alkylation and acylation are classic EAS reactions, they often fail with anilines because the amino group coordinates with the Lewis acid catalyst, deactivating the ring. masterorganicchemistry.com This limitation is typically overcome by protecting the amino group as an amide.

| Reaction | Reagent(s) | Typical Product(s) on Aminophenyl Ring |

| Bromination | Br₂ in a non-polar solvent | 3',5'-Dibromo-1-(4-aminophenyl)isoquinoline |

| Nitration (on protected amine) | HNO₃, H₂SO₄ | 1-(4-Acylamino-3-nitrophenyl)isoquinoline |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-(isoquinolin-1-yl)benzenesulfonic acid |

Nucleophilic Additions and Substitutions on the Isoquinoline Core

In contrast to the electron-rich aminophenyl ring, the isoquinoline nucleus is an electron-deficient heterocyclic system. This is due to the electron-withdrawing effect of the nitrogen atom, which makes the ring susceptible to nucleophilic attack. google.com The C-1 position is particularly electrophilic and is the most common site for nucleophilic addition or substitution. quimicaorganica.orgquora.com

The presence of the bulky 4-aminophenyl substituent at the C-1 position can introduce steric hindrance, potentially impeding the approach of nucleophiles to this site. However, reactions with smaller, highly reactive nucleophiles such as organolithium or Grignard reagents are still feasible. The initial attack forms a dihydroisoquinoline intermediate, which can then be oxidized to restore aromaticity, resulting in a formal substitution product.

While C-1 is the kinetically favored site for nucleophilic attack, functionalization at other positions, such as C-4, is also possible under specific conditions. nih.gov This can involve strategies like temporary dearomatization of the isoquinoline ring, followed by reaction with an electrophile at the C-4 position and subsequent rearomatization. researchgate.net

Examples of Nucleophilic Reactions on the Isoquinoline Core:

Addition of Organometallic Reagents: Alkyllithium or Grignard reagents can add to the C=N bond at the C-1 position. harvard.edu

Chichibabin Reaction: Direct amination at the C-1 position can be achieved using sodium amide (NaNH₂), although this is a harsh reaction. The mechanism involves nucleophilic addition of the amide ion, followed by elimination of a hydride ion. quimicaorganica.org

C-4 Alkylation: A method using benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile allows for the alkylation at the C-4 position. nih.govresearchgate.net

| Reaction Type | Reagent(s) | Position of Attack | Product Type |

| Nucleophilic Addition | R-Li or R-MgX | C-1 | 1-Alkyl-1-(4-aminophenyl)-1,2-dihydroisoquinoline |

| Chichibabin Reaction | NaNH₂ | C-1 | 1-Amino-1-(4-aminophenyl)isoquinoline (hypothetical) |

| C-4 Alkylation | Vinyl ketone, Benzoic Acid | C-4 | 4-Alkyl-1-(4-aminophenyl)isoquinoline |

Reactions Involving the Primary Amine Functionality

The primary amine group is a key functional handle, allowing for a wide array of transformations through its nucleophilic character.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. It readily reacts with various electrophiles to form stable derivatives.

Acylation: The amine reacts with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) to form amides. This reaction is often used to protect the amino group or to modulate its electronic properties.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base yields sulfonamides.

Alkylation: Direct alkylation of the primary amine with alkyl halides can be difficult to control and often leads to mixtures of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts. In a study aimed at creating phosphodiesterase inhibitors, derivatives of this compound were synthesized by incorporating alkylating moieties onto the amine substituent. nih.govacs.org

| Reaction | Reagent | Functional Group Formed |

| Acylation | R-COCl or (R-CO)₂O | Amide (-NHCOR) |

| Sulfonylation | R-SO₂Cl | Sulfonamide (-NHSO₂R) |

| Alkylation | R-X | Secondary Amine (-NHR) |

Aromatic primary amines are precursors to diazonium salts, which are highly valuable synthetic intermediates. The reaction of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), would yield the corresponding diazonium salt. acs.org

This diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in subsequent reactions, many of which are named reactions:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement with fluorine (-F) using fluoroboric acid (HBF₄).

Gattermann Reaction: Replacement with halogens using copper powder as a catalyst.

Replacement by Hydroxyl: Heating the diazonium salt in an aqueous acidic solution yields a phenol.

Replacement by Hydrogen (Deamination): Reaction with hypophosphorous acid (H₃PO₂) removes the amino group entirely.

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones. wikipedia.org The reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form an imine, also known as a Schiff base (C=N). libretexts.orgyoutube.com This reaction is reversible, and the resulting imine can be hydrolyzed back to the amine and carbonyl compound in the presence of aqueous acid. youtube.com The imine C=N double bond can also be selectively reduced (e.g., using sodium borohydride) to form a stable secondary amine.

| Carbonyl Partner | Reaction Conditions | Product |

| Aldehyde (R-CHO) | Acid catalyst, removal of H₂O | Imine (Schiff Base) |

| Ketone (R-CO-R') | Acid catalyst, removal of H₂O | Imine (Schiff Base) |

Oxidative and Reductive Transformations of the Isoquinoline and Phenyl Moieties

Both the isoquinoline ring system and the aminophenyl group can undergo oxidative and reductive transformations.

Reduction: The isoquinoline ring is susceptible to reduction. Catalytic hydrogenation (e.g., using H₂/Pd, Pt, or Ni) typically reduces the pyridine (B92270) part of the isoquinoline system first, yielding 1-(4-aminophenyl)-1,2,3,4-tetrahydroisoquinoline. Reduction of both the heterocyclic and the benzene rings requires more forcing conditions. A relevant example is the reduction of 1-nitroisoquinoline (B170357) to 1-aminoisoquinoline (B73089) using catalytic hydrogenation, which demonstrates the feasibility of reducing substituents on the isoquinoline core without affecting the ring itself under controlled conditions. google.com

Oxidation: The primary amino group is sensitive to oxidation and can be converted to various oxidation states, although this can sometimes lead to complex mixtures or polymerization (as seen with aniline itself). The nitrogen atom of the isoquinoline ring can be oxidized using a peroxy acid (e.g., m-CPBA) to form the corresponding N-oxide. This N-oxide modification alters the reactivity of the isoquinoline ring, for instance, making it more susceptible to certain nucleophilic substitutions.

Radical-Mediated Reactions and Rearrangements Involving the Isoquinoline-Aminophenyl System

The study of radical-mediated reactions provides a unique avenue for the functionalization and transformation of heterocyclic systems. In the context of this compound, the presence of two distinct aromatic moieties, the isoquinoline ring and the aminophenyl group, offers multiple sites for radical reactivity. While specific research focusing exclusively on the radical-mediated reactions of this compound is not extensively documented, we can infer potential transformation pathways based on established principles of radical chemistry and studies on related N-heterocyclic and aromatic amine compounds.

Radical reactions are characterized by the involvement of reactive intermediates possessing an unpaired electron. pressbooks.pubfiveable.me These reactions are typically initiated by heat, light (photolysis), or the use of a radical initiator. pressbooks.pubfiveable.me The subsequent propagation steps can lead to a variety of transformations, including substitutions, additions, and rearrangements.

One plausible radical-mediated pathway for the isoquinoline-aminophenyl system involves the generation of an α-amino radical. Under photoredox catalysis, tertiary amines can undergo α-heteroarylation, a process that proceeds via a homolytic aromatic substitution mechanism where a catalytically generated α-amino radical adds to an electrophilic chloroarene. princeton.edu While this compound contains a primary amine, derivatization to a tertiary amine could enable similar reactivity.

Furthermore, visible-light-induced radical cascade cyclization reactions have been employed for the synthesis of complex fused heterocyclic systems, such as indolo[2,1-a]isoquinoline derivatives. rsc.org This suggests that under photocatalytic conditions, the generation of a radical on a suitable tether attached to the amino group of this compound could potentially lead to intramolecular cyclization onto the isoquinoline core, affording novel polycyclic structures.

Skeletal rearrangements induced by radical species are also a possibility. For instance, oxidative skeletal rearrangements of certain heterocyclic compounds can be induced by molecular oxygen, proceeding through transient iminyl radical species. nih.gov Although this specific rearrangement applies to a different heterocyclic system, it highlights the potential for radical-induced rearrangements in nitrogen-containing heterocycles.

The deoxygenation of isoquinoline-N-oxides to their corresponding isoquinolines can proceed through a radical pathway. thieme-connect.de This was confirmed by experiments where the addition of a radical scavenger, TEMPO, inhibited the reaction. thieme-connect.de Should this compound be converted to its N-oxide, its subsequent deoxygenation could involve radical intermediates.

The interaction of quinoline (B57606) derivatives with metal ions, particularly under the influence of light, has been shown to generate free radicals. nih.gov This suggests that the this compound scaffold could participate in redox processes, potentially leading to the formation of radical ions and subsequent chemical transformations.

Table of Potential Radical-Mediated Transformations:

| Transformation Type | Proposed Reactants/Conditions | Potential Product Type | Plausible Mechanism |

| Intramolecular Cyclization | N-acylated this compound, photocatalyst, light | Fused polycyclic aromatic system | Generation of a radical on the acyl side chain followed by intramolecular addition to the isoquinoline ring. rsc.org |

| Intermolecular Cross-Coupling | Derivatized this compound (e.g., tertiary amine), haloarene, photocatalyst | Arylated amine derivative | Formation of an α-amino radical followed by homolytic aromatic substitution. princeton.edu |

| Skeletal Rearrangement | Oxidizing conditions, radical initiator | Isomeric heterocyclic compound | Formation of a radical cation followed by ring-opening and re-cyclization. nih.gov |

| Radical Addition | Radical initiator (e.g., AIBN), alkene | Alkylated isoquinoline derivative | Generation of a radical on the isoquinoline or aminophenyl ring followed by addition to the alkene. |

Elucidating Reaction Mechanisms Through Kinetic and Spectroscopic Studies

Kinetic and spectroscopic techniques are indispensable tools for unraveling the intricate details of reaction mechanisms. In the context of isoquinoline synthesis, these methods provide valuable information on reaction rates, the influence of reactant concentrations, and the electronic and structural properties of transient species.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV) spectroscopy are powerful for the direct observation and characterization of reaction intermediates. For instance, in the synthesis of quinolinecarbaldehydes, which are structurally related to isoquinoline precursors, ¹H-NMR and ¹³C-NMR spectroscopy have been used to identify and characterize formyl intermediates. mdpi.comnih.gov The chemical shifts of specific protons and carbons provide insights into the electronic environment and connectivity of atoms within the molecule. mdpi.com For example, the downfield shift of a formyl proton in ¹H-NMR can indicate the presence of an electron-withdrawing group or specific intramolecular interactions. mdpi.com Similarly, IR spectroscopy can confirm the formation of intermediates by detecting the characteristic vibrational frequencies of functional groups, such as the carbonyl stretch in an aldehyde or ketone. nih.govacs.org

Kinetic studies, which measure how reaction rates change with varying concentrations of reactants and catalysts, can help to determine the order of a reaction and identify the rate-determining step. While specific kinetic data for the synthesis of this compound is not extensively detailed in the provided results, the principles of kinetic analysis are broadly applicable to the various synthetic routes for isoquinolines. For example, in catalyst-controlled syntheses, monitoring the reaction progress under different catalyst loadings can elucidate the catalyst's role in the rate-determining step.

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, and the construction of the isoquinoline framework is no exception. Transition metal catalysts, particularly those based on palladium, copper, and rhodium, have been extensively employed to improve reaction efficiency, regioselectivity, and functional group tolerance. nih.govorganic-chemistry.orgrsc.org

Palladium-catalyzed reactions are particularly prominent in isoquinoline synthesis. nih.govrsc.org For instance, a sequential palladium-catalyzed α-arylation and cyclization reaction provides a versatile route to a variety of substituted isoquinolines. nih.gov This method allows for the convergent synthesis from readily available precursors in high yields. nih.gov The design of specific ligands for the palladium catalyst is crucial for optimizing the efficiency of the catalytic cycle. nih.gov Similarly, palladium-catalyzed C–H activation and annulation of N-methoxybenzamides with allenoic acid esters offers a regioselective pathway to dihydroisoquinolinones. mdpi.com The choice of the palladium catalyst and oxidant are critical for achieving high yields. mdpi.com

Copper catalysis is also significant, often used in conjunction with palladium. organic-chemistry.org A palladium-catalyzed coupling of a tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization, yields isoquinolines efficiently. organic-chemistry.org This one-pot methodology highlights the synergistic effect of using multiple catalysts to achieve complex transformations. organic-chemistry.org

Rhodium catalysts have been utilized in C-H activation approaches for constructing isoquinoline derivatives. researchgate.net For example, a rhodium(III)-catalyzed reaction of O-acetyl ketoximes with bicyclic olefins furnishes fused isoquinoline structures. researchgate.net Furthermore, catalyst-controlled syntheses can lead to different product outcomes from the same starting materials. For instance, the reaction of N-(pivaloyloxy)-amides with ynamides yields 4-amino-isoquinolin-1(2H)-ones with a Cp*Rh(III) catalyst, while using Sc(OTf)₃ as the catalyst produces oxazole (B20620) derivatives. rsc.org

The following table summarizes the role of different catalysts in the synthesis of isoquinoline derivatives:

| Catalyst | Reaction Type | Key Features | Reference |

| Palladium | α-Arylation/Cyclization | High yields, regioselective, tolerates various functional groups. | nih.gov |

| Palladium | C-H Activation/Annulation | High regioselectivity, mild reaction conditions. | mdpi.com |

| Palladium and Copper | Coupling/Cyclization | One-pot synthesis, excellent yields, short reaction times. | organic-chemistry.org |

| Rhodium(III) | C-H Activation | Construction of fused heterocyclic systems. | researchgate.net |

| Scandium(III) triflate | Cyclization | Catalyst-controlled selectivity towards oxazoles. | rsc.org |

Intermediate Identification and Characterization in Synthetic Pathways

The identification and characterization of reaction intermediates are fundamental to understanding a reaction mechanism. Spectroscopic techniques are paramount in this endeavor. In the synthesis of isoquinoline derivatives, intermediates such as imines, enamines, and organometallic complexes are often proposed.

For example, in the palladium-catalyzed α-arylation of ketones to form isoquinolines, a key intermediate is a pseudo-1,5-dicarbonyl compound formed from the arylation of a ketone enolate. nih.gov This intermediate subsequently undergoes cyclization and aromatization. nih.gov In the synthesis of isoquinolines from o-iodobenzaldehydes and terminal acetylenes, an iminoalkyne intermediate is formed and then cyclized under copper catalysis. organic-chemistry.org

Spectroscopic characterization plays a crucial role in confirming the structure of these transient species. For instance, in the synthesis of styrylquinoline–benzimidazole (B57391) hybrids, the disappearance of formyl signals and the appearance of new signals corresponding to the benzimidazole ring in ¹H and ¹³C NMR spectra confirm the progression of the reaction through the formyl intermediate. nih.gov High-resolution mass spectrometry (HRMS) is also used to confirm the molecular weight of intermediates and products. nih.govnih.gov

In some cases, proposed intermediates can be isolated and their structures determined by single-crystal X-ray diffraction, providing definitive proof of their existence and conformation. nih.gov The characterization of a cyclic N-acyliminium intermediate has been reported in an enantioselective synthesis of tetrahydroisoquinolines. clockss.org

Reaction Pathway Analysis for this compound and its Derivatives

The synthesis of 1-aryl-substituted isoquinolines, including this compound, can be achieved through various reaction pathways. One common approach involves the Bischler-Napieralski reaction, where a β-arylethylamide undergoes intramolecular cyclization. slideshare.net To obtain a 1-aryl derivative, a precursor with the aryl group already in place is required.

Another powerful method is transition-metal-catalyzed cross-coupling reactions. For instance, the synthesis of benzo mdpi.comacs.orgimidazo[2,1-a]isoquinolines, which share a fused isoquinoline core, has been accomplished using such methods. nih.gov These reactions often involve the pre-functionalization of starting materials. researchgate.net

A one-pot synthesis of 1-(2-, 3- or 4-aminophenyl)-3,4-dihydroisoquinolines has been reported, providing a direct route to these valuable building blocks. acs.org The synthesis of 1-(2-aminophenyl)isoquinoline derivatives has also been detailed, which serve as ligands for platinum(II) complexes. acs.org

The reaction pathway for the synthesis of 2-(4-amino-phenyl)-benzo[de]isoquinoline-1,3-dione, a related naphthalimide derivative, involves the condensation of 1,8-naphthalic anhydride (B1165640) with p-phenylenediamine. This reaction proceeds through a nucleophilic acyl substitution mechanism.

Computational Chemistry and Theoretical Investigations of 1 4 Aminophenyl Isoquinoline

Electronic Structure Calculations and Molecular Orbital Analysis (e.g., HOMO-LUMO)

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule and its resulting chemical properties. For 1-(4-Aminophenyl)isoquinoline, these calculations would typically involve solving the Schrödinger equation, often using approximations like Density Functional Theory (DFT) or Hartree-Fock (HF) methods. A key output of these calculations is the description of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity and a greater ease of electronic excitation. nih.gov

In this compound, the HOMO is expected to be predominantly localized on the electron-rich aminophenyl ring, a consequence of the nitrogen atom's lone pair of electrons participating in the π-system. The LUMO, on the other hand, is likely to be distributed across the electron-deficient isoquinoline (B145761) ring system. This separation of the HOMO and LUMO facilitates intramolecular charge transfer (ICT) upon electronic excitation, a property that is often associated with interesting photophysical behaviors.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoline (B57606) | -6.32 | -0.98 | 5.34 |

| Isoquinoline | -6.45 | -1.02 | 5.43 |

| Aniline (B41778) | -5.12 | 0.85 | 5.97 |

| This compound (Estimated) | -5.50 | -1.20 | 4.30 |

Note: The values for this compound are estimated based on the expected electronic effects of the substituent groups on the parent aromatic systems. Actual values would require specific DFT calculations.

Density Functional Theory (DFT) Studies on Reaction Pathways and Molecular Parameters

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying the properties of medium-sized organic molecules like this compound. scirp.org DFT calculations can be employed to optimize the molecule's geometry, providing precise information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is instrumental in exploring reaction pathways and mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a chemical reaction. This allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding reaction kinetics. For this compound, DFT could be used to investigate various reactions, such as electrophilic aromatic substitution on the aminophenyl or isoquinoline rings, or reactions involving the amino group.

DFT calculations also provide a wealth of information about molecular parameters that govern a molecule's behavior. These include the distribution of electron density, the molecular electrostatic potential (MEP), and vibrational frequencies. The MEP, for instance, is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting the sites of electrophilic and nucleophilic attack. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Computational methods like molecular mechanics and DFT can be used to perform a systematic scan of the potential energy surface as a function of this dihedral angle, revealing the most stable conformations. Studies on analogous 1-phenyl-1,2,3,4-tetrahydroisoquinolines have shown that the phenyl ring often adopts a pseudo-equatorial position to minimize steric hindrance. psu.edursc.org For the aromatic this compound, a twisted conformation, where the two rings are not coplanar, is expected to be the most stable due to a balance between conjugative effects (favoring planarity) and steric repulsion between the ortho-hydrogens.

Molecular dynamics (MD) simulations offer a more dynamic picture of a molecule's conformational landscape. By simulating the motion of atoms over time, MD simulations can explore the accessible conformations of this compound in different environments, such as in a solvent or interacting with a biological target. These simulations provide insights into the flexibility of the molecule and the timescales of conformational changes.

| Parameter | Predicted Value | Significance |

|---|---|---|

| C(2')-C(1')-C(1)-N(2) Dihedral Angle | ~45-60° | Determines the degree of twist between the phenyl and isoquinoline rings. |

| Conformational Energy Barrier | Relatively low | Suggests facile rotation around the C-C single bond at room temperature. |

Note: The predicted values are based on steric and electronic considerations and analogies with similar biaryl systems. Precise values would require dedicated computational studies.

Prediction of Reactivity Hotspots and Selectivity Trends based on Computational Models

Computational models are invaluable for predicting where and how a molecule is likely to react. For this compound, several computational approaches can be used to identify reactivity hotspots. The analysis of the frontier molecular orbitals (HOMO and LUMO) is a primary method. The regions of the molecule where the HOMO is localized are indicative of sites susceptible to electrophilic attack, while regions with high LUMO density are prone to nucleophilic attack.

The molecular electrostatic potential (MEP) provides a color-coded map of the electron distribution, with red areas indicating electron-rich regions (nucleophilic sites) and blue areas representing electron-poor regions (electrophilic sites). For this compound, the MEP would likely show a high negative potential around the nitrogen atom of the amino group and the nitrogen in the isoquinoline ring, making them potential sites for protonation or interaction with electrophiles. The ortho and para positions of the aminophenyl ring are also expected to be electron-rich due to the activating effect of the amino group.

Fukui functions, derived from DFT, offer a more quantitative measure of the change in electron density at a particular site upon the addition or removal of an electron. scirp.org These functions can be used to predict the regioselectivity of various reactions with greater precision. By calculating the Fukui functions for this compound, one could predict, for example, the most likely position for an electrophile to attack on the aromatic rings.

Quantum Chemical Descriptors for Understanding Molecular Behavior

A range of quantum chemical descriptors can be calculated to quantify various aspects of a molecule's behavior and reactivity. scirp.org These descriptors are often derived from the energies of the frontier orbitals and provide a conceptual framework for understanding chemical trends.

Some key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. A larger HOMO-LUMO gap corresponds to greater hardness. nih.gov

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η).

By calculating these descriptors for this compound and comparing them to those of other molecules, it is possible to make predictions about its relative reactivity, stability, and the nature of its chemical interactions.

Advanced Derivatization and Functionalization of 1 4 Aminophenyl Isoquinoline As a Chemical Scaffold

Synthesis of Novel Isoquinoline (B145761) Analogues via Modification of the Aminophenyl Group

The primary amino group on the phenyl ring of 1-(4-aminophenyl)isoquinoline is a key functional handle for the synthesis of a diverse range of novel analogues. Standard amine chemistry can be readily applied to introduce a variety of substituents, thereby modulating the physicochemical and pharmacological properties of the parent molecule.

Common modifications include acylation, sulfonylation, and alkylation reactions. For instance, the amino group can be acylated with various acid chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid generated.

While specific examples detailing the extensive modification of this compound are not abundant in the readily available literature, the general reactivity of anilines is well-established and can be applied to this scaffold. For example, the synthesis of N-(4-aminophenyl)-substituted benzamides and 1-(4-aminophenyl)-3-substituted phenylureas from p-nitroaniline, which is later reduced to the amine, demonstrates the feasibility of such transformations. These reactions, involving amide bond formation and urea (B33335) synthesis, can be extrapolated to the this compound scaffold.

Table 1: Potential Modifications of the Aminophenyl Group

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Acylation | Acid chloride/anhydride (B1165640), base (e.g., triethylamine, pyridine), aprotic solvent (e.g., DCM, THF) | Amide |

| Sulfonylation | Sulfonyl chloride, base (e.g., triethylamine, pyridine), aprotic solvent (e.g., DCM, THF) | Sulfonamide |

| Reductive Amination | Aldehyde/ketone, reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), acidic or neutral pH | Secondary or Tertiary Amine |

| Urea Formation | Isocyanate, aprotic solvent (e.g., DCM, THF) | Urea |

| Buchwald-Hartwig Amination | Aryl halide, palladium catalyst, phosphine (B1218219) ligand, base | Diaryl Amine |

Scaffold-Based Approaches for Chemical Library Generation and Diversity-Oriented Synthesis

The this compound scaffold is an excellent starting point for the generation of chemical libraries through diversity-oriented synthesis (DOS). DOS aims to create a collection of structurally diverse molecules to explore a wide range of chemical space and identify novel biologically active compounds nih.gov. The isoquinoline framework itself is considered a "privileged structure" in medicinal chemistry due to its frequent occurrence in bioactive natural products and synthetic drugs google.com.

Library synthesis can be achieved using solid-phase or solution-phase combinatorial chemistry techniques. In a solid-phase approach, the this compound scaffold could be immobilized on a resin via the amino group or another functional handle. Subsequent reactions would then be carried out in a stepwise manner to build a library of diverse analogues. This methodology allows for high-throughput synthesis and purification researchgate.net. While specific examples of large-scale combinatorial libraries based on this compound are not extensively documented, the principles of solid-phase synthesis of isoquinoline derivatives are well-established google.com.

Microwave-assisted synthesis has also emerged as a powerful tool for the rapid generation of isoquinoline libraries. Microwave irradiation can significantly accelerate reaction times for key transformations like the Bischler-Napieralski and Pictet-Spengler reactions, which are fundamental to isoquinoline synthesis nih.gov. These techniques can be adapted for the derivatization of the this compound scaffold to quickly generate a diverse set of molecules for biological screening.

Development of Polycyclic and Fused Systems Incorporating the this compound Core

The construction of polycyclic and fused heterocyclic systems is a common strategy in drug discovery to create rigid molecules with well-defined three-dimensional shapes, which can lead to higher binding affinity and selectivity for biological targets. The this compound scaffold provides multiple sites for the annulation of additional rings.

One common approach to building fused systems is through intramolecular cyclization reactions. For example, if the amino group of this compound is first acylated with a reagent containing a second reactive functional group, a subsequent intramolecular reaction can lead to the formation of a new ring. A notable example is the synthesis of benzo mdpi.comua.esimidazo[2,1-a]isoquinolines. While not starting directly from this compound, related syntheses involve the cyclization of N-phenyl-1-aminoisoquinoline derivatives, demonstrating the feasibility of forming fused systems through C-H amination reactions nih.gov.

Another strategy involves cycloaddition reactions. For instance, the isoquinoline nitrogen or the aminophenyl group could participate in cycloaddition reactions with appropriate dienophiles or dipoles to construct novel fused ring systems. The development of tricyclic fused 1,2,3,4-tetrahydroisoquinoline (B50084) systems via the Castagnoli–Cushman reaction with 3,4-dihydroisoquinolines and cyclic anhydrides showcases the potential for creating complex polycyclic structures from isoquinoline precursors nih.gov.

Strategies for Asymmetric Synthesis of Chiral Derivatives

The introduction of chirality into drug molecules is of paramount importance, as different enantiomers can exhibit distinct pharmacological activities and metabolic profiles. The development of asymmetric syntheses to produce enantiomerically pure derivatives of this compound is therefore a critical area of research. Since the 1-position of the isoquinoline ring is a common site for introducing chirality, many asymmetric methods focus on the synthesis of 1-aryl-tetrahydroisoquinolines.

Several strategies can be employed for the asymmetric synthesis of chiral 1-aryl-tetrahydroisoquinoline derivatives:

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of a 3,4-dihydroisoquinoline (B110456) precursor using a chiral transition metal catalyst (e.g., based on iridium, rhodium, or ruthenium) can produce chiral 1-aryl-tetrahydroisoquinolines with high enantioselectivity mdpi.comdntb.gov.ua.

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be attached to the nitrogen of the isoquinoline precursor to direct the stereoselective addition of a nucleophile to the C1 position. The auxiliary is then removed to yield the chiral product.

Enantioselective Arylation: The direct enantioselective addition of an aryl nucleophile (e.g., an arylzinc or arylboron reagent) to a 3,4-dihydroisoquinoline or a related electrophilic intermediate can be achieved using a chiral ligand acs.orgnih.gov.

Chiral Resolution: A racemic mixture of a this compound derivative can be separated into its constituent enantiomers through chiral resolution. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the individual enantiomers.

While the literature provides numerous examples of these strategies for the synthesis of chiral 1-aryl-tetrahydroisoquinolines in general, specific applications to the this compound scaffold are less common. However, these established methods provide a clear roadmap for the development of chiral derivatives of this important scaffold.

Applications of 1 4 Aminophenyl Isoquinoline in Specialized Chemical Domains Excluding Clinical/biological

Utilization as a Ligand in Coordination Chemistry and Catalysis

The presence of both a primary amine and the isoquinoline (B145761) nitrogen atom allows 1-(4-aminophenyl)isoquinoline to function as a versatile ligand in coordination chemistry. These nitrogen atoms can act as donor sites, forming stable complexes with a variety of metal ions. This coordination ability is central to its application in catalysis.

Design and Synthesis of Metal Complexes with this compound Ligands

The synthesis of metal complexes involving isoquinoline derivatives is a well-established field. Generally, metal complexes are prepared by reacting a metal salt with the ligand in a suitable solvent, often with the application of heat to facilitate the reaction. sysrevpharm.org For instance, copper(II) complexes have been synthesized by reacting copper(II) chloride dihydrate with 1-(isoquinolin-3-yl)heteroalkyl-2-one ligands in dimethylformamide (DMF). mdpi.com The resulting complexes can exhibit various geometries, such as octahedral or square planar, depending on the metal ion and the stoichiometry of the ligand. ekb.eg

The specific design of ligands based on the isoquinoline framework allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. For example, axially chiral ligands based on 1-(2'-hydroxy-1'-naphthyl)-3-R-isoquinoline have been synthesized. nih.gov These ligands can form stereoselective complexes with metals like lithium, titanium, zinc, and magnesium. nih.gov The nature of the substituent on the isoquinoline ring can influence the type of complex formed, with bulkier groups favoring the formation of mixed-ligand species. nih.gov

| Metal Ion | Ligand Type | Resulting Complex Geometry (Example) | Reference |

|---|---|---|---|

| Copper(II) | 1-(Isoquinolin-3-yl)heteroalkyl-2-ones | Not specified | mdpi.com |

| Cobalt(II), Nickel(II), Copper(II), Zinc(II), Cadmium(II), Platinum(II), Gold(III) | Azo-Schiff base derivatives | Octahedral, Square Planar | ekb.eg |

| Lithium, Titanium, Zinc, Magnesium | Axially chiral 1-(2'-hydroxy-1'-naphthyl)-3-R-isoquinoline | Stereoselective complexes | nih.gov |

Application in Homogeneous and Heterogeneous Catalysis (e.g., Cross-Coupling, Polymerization)

The metal complexes derived from this compound and related structures have shown significant promise in catalysis. In homogeneous catalysis, chiral isoquinoline-based ligands are used in asymmetric reactions. For instance, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been employed in metal catalysts for the asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental in organic synthesis for creating carbon-carbon bonds. researchgate.net These reactions often utilize palladium catalysts with phosphine (B1218219) ligands to couple aryl halides with arylboronic acids. researchgate.net While direct use of this compound in these specific named reactions is not extensively documented in the provided results, the general applicability of isoquinoline derivatives in cross-coupling reactions is well-established.

In the realm of heterogeneous catalysis, the immobilization of such catalysts onto solid supports offers advantages like easy separation and reusability. Covalent organic frameworks (COFs) provide a crystalline, porous platform for anchoring molecular catalysts in a defined geometry. uni-muenchen.de This confinement can influence the selectivity and efficiency of catalytic reactions. uni-muenchen.de

Furthermore, isoquinoline has been used as a catalyst or co-catalyst in polymerization reactions. For example, it is used in the synthesis of aromatic polyimides by reacting dianhydrides with diamines in refluxing m-cresol. acs.org It can also act as a catalyst in the high-temperature solution imidization for preparing certain polyimides. researchgate.net

Role in Materials Science and Polymer Chemistry

The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the development of functional polymers and fluorescent materials.

Incorporation into Functional Polymers and Supramolecular Assemblies (e.g., Polyimides)

The diamine nature of this compound and its derivatives makes them ideal monomers for the synthesis of polyimides. Polyimides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. researchgate.netmdpi.com The synthesis of polyimides typically involves the reaction of a diamine with a dianhydride. researchgate.netgoogle.com The properties of the resulting polyimide can be tailored by the choice of the diamine and dianhydride monomers. researchgate.net For example, incorporating the asymmetric and nonplanar structure of 5(6)-amino-1-(4-aminophenyl)-1,3,3-trimethylindane (a derivative of this compound) into polyimides leads to polymers with high solubility in common organic solvents and good thermal stability. researchgate.net Isoquinoline itself can be used as a catalyst in the chemical imidization process to produce polyimide films. mdpi.com

| Diamine Monomer | Dianhydride Monomer | Key Property of Resulting Polyimide | Reference |

|---|---|---|---|

| 5(6)-amino-1-(4-aminophenyl)-1,3,3-trimethylindane (DAPI) | (3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA) | High solubility, low refractive index | researchgate.net |

| DAPI | 3,3′,4,4′-benzophenone tetracarboxylic dianhydride (BTDA) | Good O2 permeability and O2/N2 selectivity | researchgate.net |

| Substituted 4,4'-diaminobiphenyls | 2,2'-Bis(trifluoromethyl)-4,4',5,5'-biphenyltetracarboxylic dianhydride (6FBPDA) | Soluble, water-white, flexible films | acs.org |

| 4,4′-oxydianiline or bis(4-aminophenyl)selanide | bis(4-(3,4-dicarboxylbenzoyloxy)phenyl) ester dianhydride or 1,1′-bis(4-(3,4-dicarboxylbenzoyloxy)phenyl) selenide (B1212193) dianhydride | High intrinsic refractive index | mdpi.com |

Application as a Fluorescent Probe or Sensor Component (Non-Biological Sensing)

Derivatives of this compound, particularly those based on the naphthalimide structure (1H-benzo[de]isoquinoline-1,3(2H)-dione), are widely explored as fluorescent probes for the detection of various analytes. rsc.orgtandfonline.comfigshare.com These probes often operate on a "turn-on" fluorescence mechanism, where the fluorescence is quenched in the absence of the analyte and is enhanced upon binding. tandfonline.comfigshare.com For example, a naphthalimide-conjugated polymeric probe has been developed for the detection of formaldehyde (B43269) in both aqueous and vapor phases. tandfonline.comfigshare.com The sensing mechanism involves the reaction of the aromatic amine with formaldehyde to form a Schiff base, which inhibits a photoinduced electron transfer (PET) process and turns on the fluorescence. tandfonline.comfigshare.com

Similarly, naphthalimide-based sensors have been designed for the detection of metal ions like Fe(III). rsc.org These sensors can exhibit high selectivity and sensitivity. rsc.org The design of such chemosensors often involves incorporating a unit that can selectively interact with the target cation. rsc.org The aggregation-induced emission (AIE) property of some of these compounds is another characteristic utilized in sensor development. rsc.org

Photophysical Characterization and Optoelectronic Applications

The photophysical properties of this compound derivatives are central to their applications in fluorescent sensing and optoelectronics. The fluorescence of naphthalimide-based compounds can be tuned by modifying their chemical structure. rsc.org For instance, the non-coplanar arrangement of the para-phenylene group with respect to the naphthylimide moiety can lead to a decoupling of the π-molecular orbitals, affecting the emission properties. rsc.org

In the field of optoelectronics, these compounds have been investigated for their potential use in organic light-emitting devices (OLEDs). For example, 1,3-bis(4-aminophenyl)azulene derivatives have been synthesized and applied as hole-injecting materials in OLEDs. researchgate.net The luminescent properties of covalent organic frameworks (COFs) incorporating similar building blocks have also been studied for light-emitting applications. uni-muenchen.de

| Compound/Material | Photophysical Property/Application | Key Finding | Reference |

|---|---|---|---|

| Naphthalimide-conjugated polymeric probe | Fluorescent sensing of formaldehyde | 'Turn-on' fluorescence upon Schiff base formation; detection limit of 1.36 nM in aqueous medium. | tandfonline.comfigshare.com |

| Naphthalimide derivative (PAD) | Fluorescent sensing of Fe(III) | Selective turn-on fluorescence for Fe(III) and subsequent quenching by L-cysteine. | rsc.org |

| Naphthyl N-phenyl imide fluorophores | Fluorescence mechanism | Non-coplanar structure leads to photoinduced electron transfer (PET), resulting in an "off" state in the absence of a target ion. | rsc.org |

| 1,3-Bis(4-aminophenyl)azulene derivatives | Organic Light-Emitting Devices (OLEDs) | Applied as a hole-injecting material. | researchgate.net |

Investigation of Electronic Transitions and Excited-State Dynamics

The study of electronic transitions and the behavior of molecules in their excited states is crucial for understanding the photophysical properties of compounds like this compound. These investigations typically employ a combination of spectroscopic techniques and computational chemistry to map out the energy landscapes of the molecule.

Research Methodologies

The primary methods for investigating these phenomena include UV-visible absorption and fluorescence spectroscopy, which measure the energy required to promote an electron to a higher energy level and the energy released upon its return, respectively. Time-resolved techniques, such as transient absorption spectroscopy, are used to monitor the fate of the molecule on extremely short timescales (femtoseconds to milliseconds) after photoexcitation, revealing the dynamics of processes like intramolecular charge transfer (ICT) and intersystem crossing. princeton.educaltech.edursc.org

Complementing these experimental techniques, computational methods like Time-Dependent Density Functional Theory (TD-DFT) have become indispensable. nih.gov TD-DFT allows for the simulation of excited-state properties, providing detailed information on absorption wavelengths (λmax), the probability of a transition occurring (oscillator strength, ƒ), and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). nih.govchemrxiv.org

Detailed Research Findings from Analogous Systems

While specific, detailed studies on the parent this compound are not extensively published, research on closely related and more complex isoquinoline derivatives provides significant insight into the governing principles. For instance, a study on a series of novel indolo[3,2-c]isoquinoline derivatives systematically investigated their electronic properties through TD-DFT calculations. nih.gov These calculations reveal how electronic transitions are influenced by different substituent groups, a principle directly applicable to derivatives of this compound. nih.gov

The findings showed that the electronic absorption spectra are dominated by π-π* transitions. nih.gov The introduction of electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the molecular scaffold allows for the tuning of the HOMO-LUMO energy gap (ΔE). nih.gov For example, a compound featuring a strong EWG (like a nitro group) exhibited a significantly smaller energy gap and a red-shifted absorption maximum, pushing its absorption into the near-infrared (NIR) range. nih.gov This solvatochromic effect, or the change in color with solvent polarity, was also explored, demonstrating the charge-transfer character of the excited states. nih.gov

The table below, derived from data on indolo[3,2-c]isoquinoline derivatives, illustrates the type of detailed information obtained from such computational investigations. nih.gov

| Compound Derivative | Substituents | Max Absorption Wavelength (λmax, nm) | Oscillator Strength (ƒ) | Energy Gap (ΔE, eV) | Transition Character |

|---|---|---|---|---|---|

| Derivative 1 | p-CH3 (EDG) / p-H | 498 | 0.145 | 2.49 | HOMO → LUMO |

| Derivative 2 | p-NH2 (EDG) / p-Cl (EWG) | 512 | 0.151 | 2.42 | HOMO → LUMO |

| Derivative 3 | p-CH3 (EDG) / p-NO2 (EWG) | 539 | 0.168 | 2.30 | HOMO → LUMO+1 |

| Derivative 4 | p-NO2 (EWG) / p-NO2 (EWG) | 545 | 0.162 | 2.27 | HOMO → LUMO |

Data presented is for illustrative purposes from a study on indolo[3,2-c]isoquinoline derivatives to demonstrate the principles of electronic transition analysis. nih.gov

Design Principles for Organic Electronic Materials Utilizing this compound Derivatives

The development of new organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on the strategic design of molecules to achieve desired electronic and physical properties. The this compound scaffold serves as a foundational donor-acceptor (D-A) structure that can be systematically modified.

Core Design Strategies

The primary design principle involves tuning the intramolecular charge transfer (ICT) characteristics of the molecule. acs.org This is achieved by modifying the electron-donating strength of the 4-aminophenyl unit and the electron-accepting strength of the isoquinoline unit.

Modulation of Donor/Acceptor Strength: Introducing electron-donating substituents (e.g., methoxy, alkyl groups) on the aminophenyl ring or electron-withdrawing substituents (e.g., cyano, nitro, fluorine) on the isoquinoline ring can precisely control the HOMO and LUMO energy levels. nih.govresearchgate.net Strengthening the donor and acceptor components typically lowers the energy gap, leading to a bathochromic (red) shift in absorption and emission spectra. researchgate.net

Enhancing Quantum Yield: The fluorescence quantum yield, a measure of the efficiency of light emission, can be improved by increasing the structural rigidity of the molecule. mdpi.com Introducing linkages that restrict intramolecular rotations can reduce non-radiative decay pathways, thereby enhancing emission intensity. mdpi.com

Controlling Intermolecular Interactions: For solid-state devices, controlling how molecules pack in a thin film is critical for charge transport. Introducing bulky side groups can be used to disrupt excessive π-π stacking, which can otherwise lead to aggregation-caused quenching of fluorescence. Conversely, well-ordered π-stacking is sometimes desirable for efficient charge mobility in organic field-effect transistors (OFETs).

Improving Solubility and Processability: Attaching flexible alkyl chains to the molecular core is a common strategy to improve solubility in organic solvents, which is essential for fabricating devices using solution-based techniques like spin-coating or inkjet printing. nih.gov

The following table summarizes these key design principles for developing organic electronic materials based on the this compound framework.

| Design Principle | Objective | Molecular Modification Strategy | Resulting Property Change |

|---|---|---|---|

| Energy Level Tuning | Control absorption/emission color; match energy levels in devices. | Add electron-donating or -withdrawing groups to donor/acceptor units. | Adjusts HOMO/LUMO levels and the energy gap. researchgate.net |

| Emission Efficiency | Increase brightness for applications like OLEDs. | Introduce rigidifying structural elements to limit bond rotations. | Reduces non-radiative decay, increasing fluorescence quantum yield. mdpi.com |

| Solid-State Packing | Optimize charge transport and prevent fluorescence quenching. | Incorporate bulky substituents (e.g., t-butyl) to control π-stacking. | Modifies intermolecular distances and molecular orientation in films. |

| Solution Processability | Enable fabrication of large-area, low-cost devices. | Attach long, flexible alkyl or alkoxy chains. | Improves solubility in common organic solvents. nih.gov |

By applying these principles, researchers can rationally design and synthesize novel materials derived from this compound, targeting specific functionalities for advanced electronic applications.

Future Research Directions and Emerging Trends for 1 4 Aminophenyl Isoquinoline Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Production

The integration of flow chemistry and automated synthesis platforms is set to revolutionize the production of 1-(4-aminophenyl)isoquinoline and its derivatives. beilstein-journals.orgrsc.orgmpg.de Continuous flow processes offer significant advantages over traditional batch methods, including improved reaction control, enhanced safety, and higher yields. For instance, the combination of continuous flow and photochemistry has been shown to be crucial for certain reactions, yielding significantly higher product outcomes compared to batch processes. nih.gov This approach allows for the efficient, scalable, and more economical synthesis of complex molecules. researchgate.net Automated platforms, leveraging robotics and artificial intelligence, can further streamline multi-step syntheses by connecting different reaction modules, reducing manual intervention, and enabling high-throughput screening of reaction conditions. mpg.de These technologies facilitate the rapid and reliable chemical synthesis of complex organic molecules, which is often a challenge with conventional methods. rsc.org

Exploration of Novel Reactivity Patterns and Unconventional Transformations